2-Cyanopropan-2-yl naphthalene-1-carbodithioate
Overview
Description
2-Cyanopropan-2-yl naphthalene-1-carbodithioate is a chemical compound with the molecular formula C15H13NS2 and a molecular weight of 271.4 g/mol. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is primarily used in various scientific experiments and synthetic chemical processes.
Preparation Methods
The synthesis of 2-Cyanopropan-2-yl naphthalene-1-carbodithioate involves several steps. One common method includes the reaction of substituted naphthalen-1-ols with ethyl 2,3-dibromopropanoate. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Cyanopropan-2-yl naphthalene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of various derivatives.
Substitution: It is involved in substitution reactions, such as the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions.
Common reagents used in these reactions include ethyl 2,3-dibromopropanoate and substituted naphthalen-1-ols. The major products formed from these reactions are ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives.
Scientific Research Applications
2-Cyanopropan-2-yl naphthalene-1-carbodithioate has several scientific research applications:
Synthetic Chemistry: It plays a role in the one-step synthesis of various derivatives, demonstrating its versatility in organic synthesis.
Colorimetric Sensing: This compound is used in the synthesis of derivatives for colorimetric sensing of fluoride anions, showing potential in naked-eye detection of fluoride in solutions.
Photophysical Studies: Related compounds are studied for their emission properties in different solvents, which are crucial in peptide and protein studies.
Material Science: The synthesis and characterization of polymers incorporating naphthalene derivatives, including those related to this compound, have been a subject of study.
Mechanism of Action
The mechanism by which 2-Cyanopropan-2-yl naphthalene-1-carbodithioate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in colorimetric sensing, the compound undergoes a significant color transition in response to fluoride ions, indicating its potential in detecting fluoride in solutions. The exact molecular targets and pathways involved in other applications may vary depending on the specific use case.
Comparison with Similar Compounds
2-Cyanopropan-2-yl naphthalene-1-carbodithioate can be compared with other similar compounds, such as:
1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one: Extensively studied for its photophysical properties.
N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives: Used for colorimetric sensing of fluoride anions.
The uniqueness of this compound lies in its versatility in synthetic chemistry and its potential in colorimetric sensing applications.
Properties
IUPAC Name |
2-cyanopropan-2-yl naphthalene-1-carbodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS2/c1-15(2,10-16)18-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNFFVDQKJTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587370 | |
Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488112-82-9 | |
Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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